molecular formula C10H9BrN2 B1482860 4-(bromomethyl)-3-phenyl-1H-pyrazole CAS No. 2092530-59-9

4-(bromomethyl)-3-phenyl-1H-pyrazole

Cat. No.: B1482860
CAS No.: 2092530-59-9
M. Wt: 237.1 g/mol
InChI Key: JNHKSUOOBOFYKO-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-phenyl-1H-pyrazole ( 2092530-59-9) is a high-purity chemical compound with the molecular formula C 10 H 9 BrN 2 and a molecular weight of 237.10 g/mol . This brominated pyrazole derivative serves as a versatile and valuable synthetic building block in medicinal chemistry and organic synthesis. The reactive bromomethyl group (-CH 2 Br) adjacent to the pyrazole nitrogen makes this compound a key intermediate for further functionalization, particularly in metal-catalyzed cross-coupling reactions, which are widely used to create more complex structures . The compound's structure, featuring both an aromatic phenyl ring and a nitrogen-rich heterocyclic pyrazole, is commonly found in pharmacologically active molecules. As such, it is an important precursor for researchers developing new active compounds and ligands. The product requires cold-chain transportation to ensure stability . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound to synthesize diverse molecular libraries for screening in various biological and chemical applications.

Properties

IUPAC Name

4-(bromomethyl)-5-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHKSUOOBOFYKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4-(Bromomethyl)-3-phenyl-1H-pyrazole

General Synthetic Strategy

The preparation of this compound typically involves the following key steps:

  • Construction of the pyrazole ring with a phenyl substituent at the 3-position.
  • Introduction of a bromomethyl group at the 4-position of the pyrazole ring through selective bromination or substitution reactions.

Specific Synthetic Procedures

Synthesis via Bromomethylation of 3-Phenyl-1H-pyrazole

A representative method involves the bromomethylation of a 3-phenyl-1H-pyrazole precursor. This can be achieved by reacting the pyrazole derivative with bromomethylating agents under controlled conditions.

Sequential [3+2] Annulation Followed by Functionalization

According to a detailed procedure reported in recent literature, pyrazoles containing functional motifs can be synthesized via a sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides. The resulting pyrazole intermediate undergoes further reaction with brominating agents to introduce the bromomethyl group at the 4-position.

  • General procedure for synthesis of pyrazole intermediates : A mixture of starting materials (20 mmol scale) is stirred in ethanol at room temperature, followed by work-up and purification to isolate the pyrazole scaffold.
  • Bromomethylation step : The pyrazole intermediate is reacted with N-chlorosuccinimide (NCS) and dimethyl sulfide (Me2S) in dichloromethane at low temperature (-40 °C to 0 °C), leading to the formation of the bromomethylated pyrazole after chromatographic purification.
Alkylation and Halogenation Approach

Another approach involves the alkylation of pyrazole derivatives with bromomethyl halides or related reagents in the presence of bases such as potassium carbonate (K2CO3) in solvents like chloroform under nitrogen atmosphere at 0 °C. This method yields the bromomethylated pyrazole with good selectivity.

Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the preparation of this compound and its analogues:

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazonyl chloride + prop-2-ynylsulfonium salts EtOH Room temp 5–30 min - Monitored by TLC
Bromomethylation NCS + Me2S DCM -40 °C to 0 °C 1 hour 60–65 Column chromatography required
Alkylation with bromomethyl halide 4-(hydroxymethyl)-3-phenyl-1H-pyrazole + K2CO3 CHCl3 0 °C 24 hours 61–65 Under nitrogen atmosphere

Representative Analytical Data

The isolated this compound typically appears as a white solid with melting points around 95–110 °C depending on substitution patterns. Characterization by NMR and HRMS confirms the structure:

Compound Melting Point (°C) 1H NMR (δ, CDCl3) HRMS (m/z) [M+H]+ Found/Calcd
5-(Bromomethyl)-1,3-diphenyl-1H-pyrazole (3a) 95.3–96.2 7.86 (dd, 2H), 6.85 (s, 1H), 4.51 (s, 2H) 313.0335 / 313.0335
5-(Bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (3b) 100.1–100.5 7.76 (d, 2H), 6.82 (s, 1H), 4.50 (s, 2H) 327.0488 / 327.0491
5-(Bromomethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (3c) 108.8–109.2 7.81 (m, 2H), 6.77 (s, 1H), 4.50 (s, 2H) 343.0443 / 343.0441

Analysis of Preparation Methods

Advantages

  • The sequential annulation and bromomethylation approach allows for high regioselectivity and functional group tolerance.
  • Mild reaction conditions (0 °C to room temperature) minimize side reactions.
  • Use of common reagents such as NCS and Me2S facilitates accessibility and reproducibility.

Challenges

  • The low-temperature bromomethylation step requires careful temperature control to avoid over-bromination or decomposition.
  • Purification often necessitates column chromatography, which may limit scalability.
  • Reaction times for alkylation steps can be long (up to 24 hours), impacting throughput.

Comparative Notes

Compared to direct bromination methods, the described procedures offer better control over substitution patterns on the pyrazole ring. The use of sulfonium salts and hydrazonyl chlorides in the annulation step provides a versatile platform for diverse pyrazole derivatives, including the target bromomethylated compound.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Notes
1 Pyrazole ring formation Hydrazonyl chloride + prop-2-ynylsulfonium salts, EtOH, RT Formation of 3-phenylpyrazole scaffold
2 Bromomethylation NCS + Me2S, DCM, -40 °C to 0 °C Introduction of bromomethyl group at 4-position
3 Alkylation with base K2CO3, CHCl3, 0 °C, 24 h Formation of bromomethylated pyrazole with good yield

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

The pyrazole scaffold, including derivatives like 4-(bromomethyl)-3-phenyl-1H-pyrazole, has been extensively studied for its biological activities , which include:

  • Anti-inflammatory : Pyrazole derivatives have shown significant anti-inflammatory properties. For instance, compounds synthesized from pyrazoles have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some exhibiting comparable efficacy to established anti-inflammatory drugs like diclofenac sodium .
  • Antimicrobial : Research indicates that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains. For example, studies have demonstrated that certain pyrazole compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic microorganisms .
  • Anticancer : The potential anticancer properties of pyrazole derivatives are also notable. Compounds have been synthesized and tested for their ability to induce apoptosis in cancer cells, showcasing promising results in vitro and in vivo .

Case Studies

Several studies exemplify the applications of this compound:

  • Anti-inflammatory Activity : A study evaluated a series of pyrazole derivatives for their anti-inflammatory effects using carrageenan-induced edema models. Results indicated that specific derivatives exhibited significant reduction in paw edema comparable to ibuprofen .
  • Antimicrobial Evaluation : Research conducted on a range of pyrazole compounds demonstrated effective inhibition against E. coli and Staphylococcus aureus, highlighting their potential as antimicrobial agents .
  • Anticancer Studies : In vitro studies on cancer cell lines revealed that certain pyrazole derivatives induced apoptosis and inhibited cell proliferation, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-phenyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenyl group can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

4-Bromo-3-phenyl-1H-pyrazole (CAS: 13808-65-6)

  • Structural Difference : Substituted with a bromo (-Br) atom directly at position 4 instead of a bromomethyl (-CH₂Br) group.
  • Reactivity : The absence of a methylene spacer reduces its utility in alkylation or elongation reactions.
  • Applications : Primarily used as a precursor for Suzuki-Miyaura coupling due to the bromo group’s compatibility with palladium catalysis .

3-(4-Bromophenyl)-4-iodo-1H-pyrazole (CAS: 1342385-37-8)

  • Structural Difference : Contains iodine at position 4 and a 4-bromophenyl group at position 3.
  • Applications : Useful in radiolabeling or heavy-atom derivatization for crystallography .

Functional Group Variations

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

  • Structural Difference : Features a trifluoromethyl (-CF₃) group at position 5 and bromo at position 4.
  • Synthesis: Prepared via condensation of phenylhydrazine with an enone derivative in acetic acid .
  • Properties : The -CF₃ group enhances metabolic stability and lipophilicity, making it relevant in agrochemical and pharmaceutical research .

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-methanol

  • Structural Difference : Substituted with a hydroxymethyl (-CH₂OH) group at position 4.
  • Reactivity : The hydroxyl group enables esterification or oxidation reactions, contrasting with the electrophilic bromomethyl group in the target compound.
  • Applications: Potential precursor for prodrug design or polymerizable monomers .

Sulfur- and Nitrogen-Containing Derivatives

4-(Cyclohexylsulfanyl)-3-phenyl-1H-pyrazole

  • Structural Difference : Contains a cyclohexylsulfanyl (-S-cyclohexyl) group at position 4.
  • Synthesis : Achieved via nucleophilic substitution, yielding 38–60% isolated products.
  • Properties : The sulfur atom improves metal-binding capacity, relevant in catalysis or coordination chemistry .

5-(4-Bromophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Structural Difference: Incorporates a bromophenoxy (-O-C₆H₄Br) group at position 5 and an aldehyde (-CHO) at position 4.
  • Applications : The aldehyde functionality allows for Schiff base formation, useful in ligand design or fluorescent probes .

Physicochemical and Spectroscopic Comparisons

Compound Molecular Weight Key Functional Groups Notable Spectral Data
4-(Bromomethyl)-3-phenyl-1H-pyrazole 251.12 -CH₂Br, -C₆H₅ Not explicitly reported; expected IR: 560–600 cm⁻¹ (C-Br stretch)
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole 302.10 -Br, -CF₃ GC-MS: m/z 384 (M⁺, 100%); Elemental analysis: C 50.15%, H 2.38%, N 7.25%
MPY10 (Pyrazole-carbonitrile derivative) 486.93 -Br, -C≡N, -CF₃ ¹H NMR: δ 8.1 (s, -CH=N); ES-MS: m/z 486.93 (M+H⁺)
3-(4-Bromophenyl)-1-methyl-1H-pyrazole 237.10 -Br, -CH₃ Safety Acute toxicity (oral LD₅₀ > 2000 mg/kg in rats)

Biological Activity

4-(Bromomethyl)-3-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, characterized by its five-membered ring structure containing nitrogen atoms. This compound has gained attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of the bromomethyl group enhances its reactivity, allowing it to interact with various biological targets.

  • Molecular Formula : C12H12BrN2
  • Molecular Weight : 268.14 g/mol
  • Structure : The compound features a pyrazole ring with a bromomethyl substituent at the 4-position and a phenyl group at the 3-position, which contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated notable inhibition rates:

  • Tested Strains : Bacillus subtilis, E. coli, Proteus vulgaris
  • Inhibition Concentration (IC50) : Values ranged from 40 µg/mL, showing promising results compared to standard antibiotics like ampicillin and norfloxacin .

Anticancer Properties

The compound has also been investigated for its anticancer potential. It has shown activity in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : The reactive bromomethyl group allows for covalent bonding with nucleophilic sites in enzymes or receptors, potentially leading to the inhibition of tumor growth .
  • Case Studies : In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural modifications. Studies suggest that electron-withdrawing groups enhance potency:

  • Positioning of Substituents : Compounds with substituents at the para position exhibit stronger biological activities compared to those at ortho or meta positions .

Comparative Analysis of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
4-(Bromomethyl)benzoic acidContains a benzoic acid moietyAcidic properties; used in various organic syntheses
4-Bromophenylacetic acidFeatures a phenylacetic acid structureExhibits different biological activities
4-Bromo-2-nitrotolueneContains a nitro group on the toluene ringStrong electron-withdrawing properties

Synthesis Methods

The synthesis of this compound typically involves bromination processes. A common method utilizes N-bromosuccinimide under controlled conditions, ensuring high yields and purity. In industrial applications, continuous flow reactors are preferred for scaling up production.

Q & A

Q. What are the common synthetic routes for preparing 4-(bromomethyl)-3-phenyl-1H-pyrazole derivatives?

The synthesis often involves [3+2] annulation reactions between prop-2-ynylsulfonium salts and hydrazonyl chlorides. For example, a copper-catalyzed cycloaddition using THF/water as solvent at 50°C for 16 hours yields bromomethyl-substituted pyrazoles with ~60–75% efficiency after column chromatography . Key reagents include copper sulfate and sodium ascorbate for azide-alkyne cycloaddition (Click chemistry), as demonstrated in triazole-pyrazole hybrid synthesis .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound derivatives?

1^{1}H and 13^{13}C NMR are critical for verifying regiochemistry and substituent positions. For instance, the bromomethyl group (-CH2_2Br) typically appears as a singlet at δ ~4.47–4.54 ppm in 1^{1}H NMR, while 13^{13}C NMR shows the Br-bearing carbon at ~21 ppm. Aromatic protons are resolved in the δ 7.20–7.86 ppm range, with coupling constants confirming substitution patterns (e.g., para-substituted phenyl groups) .

Q. What are the key steps in X-ray crystallographic analysis for structural determination of pyrazole derivatives?

Single-crystal X-ray diffraction involves:

  • Growing crystals via slow evaporation (e.g., ethanol/DMF mixtures) .
  • Data collection using SHELX programs for structure solution and refinement. Intramolecular hydrogen bonds (e.g., N–H···O) and π-π interactions are analyzed to validate packing motifs .
  • Visualization with ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole bromomethylation?

Systematic optimization includes:

  • Catalyst screening : Copper(I) iodide or Ruphos ligands enhance regioselectivity in cycloadditions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while aqueous mixtures improve click reaction kinetics .
  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during bromomethyl group introduction . Yield improvements from ~60% to >80% have been reported via iterative parameter adjustments .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies (e.g., unexpected tautomerism or rotamer populations) require:

  • Dynamic NMR studies to assess temperature-dependent conformational changes .
  • Hirshfeld surface analysis to quantify intermolecular interactions influencing solid-state vs. solution structures .
  • DFT calculations to compare theoretical and experimental geometries, particularly for bromomethyl group orientation .

Q. How to design structure-activity relationship (SAR) studies for pyrazole derivatives targeting carbonic anhydrase inhibition?

SAR protocols include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF3_3) at the pyrazole 3-position to enhance binding affinity .
  • Bioisosteric replacement : Replacing bromine with chlorine or methoxy groups to modulate lipophilicity .
  • Enzymatic assays : Measuring IC50_{50} values against hCA I/II isoforms using stopped-flow CO2_2 hydration assays .

Methodological Tools and Data Sources

  • Crystallography software : SHELXL for refinement and ORTEP-3 for visualization .
  • Synthetic protocols : Copper-catalyzed azide-alkyne cycloaddition (Click chemistry) for triazole-pyrazole hybrids .
  • Biological screening : Antimicrobial activity via broth microdilution (MIC determination) ; enzyme inhibition assays for carbonic anhydrase .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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